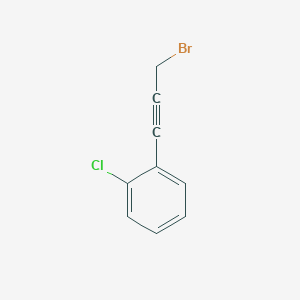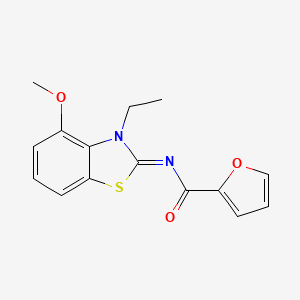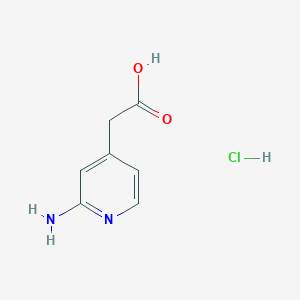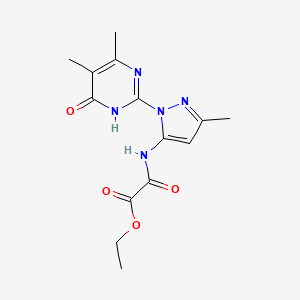
1-(3-Bromo-1-propynyl)-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-1-propynyl)-2-chlorobenzene (abbreviated as 1-BPCB) is an organic compound with the molecular formula C7H5BrCl. It is a colorless solid that is soluble in organic solvents. 1-BPCB is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
1. Dissociative Electron Attachment Studies
Dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene has been studied, revealing the formation of fragment anions Cl− and Br−. This research highlights the temperature effect on ion yields of Br− and Cl−, which are significant when the gas temperature is raised. These findings can contribute to a better understanding of the DEA processes in similar compounds (Mahmoodi-Darian et al., 2010).
2. Synthesis and Characterization of Benzamide Derivatives
The synthesis of benzamide derivatives, starting from chloromethyl benzene and hydroxybenzaldehyde, shows the potential use of these compounds in the development of non-peptide CCR5 antagonists. This research may have implications in pharmacology and drug design, though it's important to note that details on drug use and dosage are excluded (Bi, 2015).
3. Crystal Structure Analysis of Solvates
Solvates of bis(bromomethyl)-tetraphenylbenzene, including 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, have been studied for their crystal structures. This research contributes to the understanding of molecular conformation in different crystalline environments, which is vital for material science and molecular engineering (Szlachcic et al., 2007).
4. Hydrogen-Transfer Hydrodehalogenation
Research on catalytic hydrodehalogenation of aromatic halides, such as chlorobenzenes, in alcohol solutions highlights the potential use of these compounds in chemical reactions involving hydrogen-transfer. This can have applications in organic synthesis and industrial chemistry (Ukisu & Miyadera, 1997).
5. Reactivity Towards Electrophiles
The study of the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles offers insights into the chemical behavior of related compounds. This can be relevant in the development of new synthetic pathways in organic chemistry (Knockel & Normant, 1984).
6. Catalyst-Transfer Polycondensation
The mechanism of Ni-catalyzed chain-growth polymerization of bromo-chloromagnesio-hexylthiophene has been explored, showing applications in polymer science. This is important for developing well-defined polymers with controlled molecular weight (Miyakoshi et al., 2005).
Propriétés
IUPAC Name |
1-(3-bromoprop-1-ynyl)-2-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPFAVJCTDVEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-1-propynyl)-2-chlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2628598.png)
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2628601.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2628603.png)

![3-[7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2628606.png)

![4-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2628610.png)
![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)

